molecular formula C13H16N2O3 B7303083 N-(3-formamidophenyl)oxane-2-carboxamide

N-(3-formamidophenyl)oxane-2-carboxamide

Cat. No.: B7303083
M. Wt: 248.28 g/mol
InChI Key: RRUCGXXUPYDOMJ-UHFFFAOYSA-N
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Description

N-(3-Formamidophenyl)oxane-2-carboxamide is a synthetic organic compound characterized by an oxane (tetrahydropyran) ring fused to a carboxamide group. The 3-formamidophenyl substituent introduces a formamide-functionalized aromatic ring, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-(3-formamidophenyl)oxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-9-14-10-4-3-5-11(8-10)15-13(17)12-6-1-2-7-18-12/h3-5,8-9,12H,1-2,6-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUCGXXUPYDOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2=CC=CC(=C2)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Core Structure
  • Target Compound : Oxane-2-carboxamide (six-membered oxygen-containing ring) with a 3-formamidophenyl group.
  • Analogs :
    • 3-(2-Nitrophenyl)-N-(4-ethylcarboxyphenyl)oxirane-2-carboxamide (3f) : Oxirane (epoxide) core with nitro and ethylcarboxy substituents .
    • N-[(4-Methoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)oxane-2-carboxamide : Oxane core with methoxyphenyl and pyridylmethyl groups .
    • 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide : Oxirane core with chlorophenyl and phenyl substituents .
Key Substituent Comparisons
Compound Substituent R1 Substituent R2 Functional Impact
N-(3-Formamidophenyl)oxane-2-carboxamide 3-Formamidophenyl (electron-donating) Oxane ring (stable) Enhanced hydrogen bonding potential; improved solubility in polar solvents.
3f (oxirane analog) 2-Nitrophenyl (electron-withdrawing) 4-Ethylcarboxyphenyl Increased electrophilicity; potential reactivity in nucleophilic environments .
3-(3-Chlorophenyl)-N-phenyl analog 3-Chlorophenyl (electron-withdrawing) Phenyl Higher lipophilicity; potential for halogen bonding in biological systems .

Physicochemical Properties

  • Molecular Weight : Estimated ~300–350 g/mol (based on oxane-carboxamide analogs in and ).
  • Solubility : Formamido group may enhance aqueous solubility compared to nitro or chloro analogs .

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